molecular formula C6H7NO3 B158690 5-Ethyl-isoxazole-4-carboxylic acid CAS No. 134541-03-0

5-Ethyl-isoxazole-4-carboxylic acid

Cat. No.: B158690
CAS No.: 134541-03-0
M. Wt: 141.12 g/mol
InChI Key: YGUUMRJFLRVBOD-UHFFFAOYSA-N
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Description

5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl-isoxazole-4-carboxylic acid include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position can affect the compound’s interaction with molecular targets and its overall stability .

Biological Activity

5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, which includes three carbon atoms, one nitrogen atom, and one oxygen atom. The compound has the molecular formula C7H9NO2C_7H_9NO_2 and a molecular weight of approximately 141.13 g/mol. Its structure contributes to its reactivity and biological properties, making it a subject of interest for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. It is particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies using sulforhodamine B assays revealed significant cytotoxic effects against several cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. IC50 values ranged from 2.3 µM to 35.2 µM, indicating selective toxicity towards cancer cells .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Controls
Huh72.3Higher than normal cells
MCF714.1Similar to doxorubicin
HCT11618.4Lower than sorafenib

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to enzymes involved in critical biochemical pathways. This interaction can modulate enzyme activity and disrupt cellular processes essential for cancer cell survival .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound can induce cell cycle arrest in the G0/G1 phase, leading to decreased levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression .

Case Studies

  • Anticancer Studies : A study focusing on the anticancer potential of various isoxazole derivatives found that this compound exhibited selective toxicity towards liver cancer cells while sparing normal epithelial cells. This selectivity was confirmed through comparative IC50 values against normal cell lines .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections .

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : Due to its anticancer and antimicrobial activities, the compound is being explored for developing new therapeutic agents.
  • Agrochemicals : Its biological activity also suggests potential use in agrochemical formulations aimed at combating plant pathogens .

Properties

IUPAC Name

5-ethyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUUMRJFLRVBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564025
Record name 5-Ethyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-03-0
Record name 5-Ethyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-4-isoxazolecarboxylic acid
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